molecular formula C17H23FN2O3 B2532748 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097895-56-0

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2532748
CAS No.: 2097895-56-0
M. Wt: 322.38
InChI Key: NVEXDBJDTZCNCX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23FN2O3 and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used in various industrial and commercial products to prevent oxidative damage. Recent studies have highlighted the environmental occurrence of SPAs in matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Their presence in human tissues and fluids such as fat, serum, urine, breast milk, and fingernails has also been documented. These compounds, including their transformation products, have raised concerns due to potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions suggest investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate of Ethers in the Environment

Biodegradation and Environmental Fate of Ethyl Tert-Butyl Ether (ETBE) : Ethyl tert-butyl ether (ETBE) is a gasoline additive whose biodegradation and environmental fate have been extensively reviewed. Microorganisms in soil and groundwater can aerobically degrade ETBE, leading to the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This review summarizes current knowledge on ETBE's aerobic degradation pathways, microbial organisms capable of degrading ETBE, and the impact of co-contaminants on its biodegradation. The review also highlights the need for more research on ETBE's anaerobic degradation pathways and its in situ degradation rates under various geochemical conditions (Thornton et al., 2020).

Applications in Synthesis of N-Heterocycles

Use of tert-Butanesulfinamide in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been identified as valuable chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. This review covers the methodologies enabled by tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, highlighting its role in the construction of natural product analogs and therapeutically relevant compounds over the last decade (Philip et al., 2020).

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)13-10-20-16(22)14(13)15(21)19-8-9-23-12-6-4-11(18)5-7-12/h4-7,13-14H,8-10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXDBJDTZCNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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